molecular formula C25H24N4O2S B2664375 N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide CAS No. 690249-30-0

N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B2664375
CAS No.: 690249-30-0
M. Wt: 444.55
InChI Key: GUZHTODTKVHHDT-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a structurally complex molecule featuring a propanamide backbone substituted with a benzyl group, a 4-methoxyphenyl group, and a 5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl moiety. Its synthesis likely involves multi-step reactions, including S-alkylation and amidation, as inferred from analogous compounds .

Properties

IUPAC Name

N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-31-21-14-12-19(13-15-21)22(16-23(30)26-17-18-8-4-2-5-9-18)32-25-27-24(28-29-25)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZHTODTKVHHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2)SC3=NNC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₃₀H₂₉N₅O₄S. The structure features a triazole ring, which is often associated with various biological activities, particularly in the realm of anti-inflammatory and anticancer agents.

Research indicates that compounds with triazole moieties exhibit diverse pharmacological activities. The presence of the sulfanyl group may enhance the compound's interaction with biological targets, potentially influencing its efficacy.

  • Anticancer Activity : Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies suggest that similar compounds can inhibit cell proliferation by inducing apoptosis through mitochondrial pathways and modulating Bcl-2 family proteins .
  • Anti-inflammatory Effects : Compounds containing triazole rings have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses . This mechanism could be particularly relevant for treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicity against A-431 and Jurkat cells
Anti-inflammatoryInhibition of COX enzymes
AnticonvulsantPotential anticonvulsant properties observed in related compounds

Case Study: Anticancer Activity

A study conducted on a series of triazole derivatives revealed that one analog exhibited an IC₅₀ value lower than that of doxorubicin against both A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. Molecular dynamics simulations indicated that this compound interacted primarily through hydrophobic contacts with target proteins, suggesting a specific binding affinity that could be leveraged for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a triazole-thioether linkage and substituted aromatic groups.

Structural Analogues with Triazole-Thioether Moieties

Compound Name Key Structural Differences Synthesis Highlights Pharmacological Notes
N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide Central propanamide with benzyl, 4-methoxyphenyl, and triazole-sulfanyl groups. Likely involves S-alkylation of triazole-thiol intermediates followed by amidation . No direct data; inferred potential from triazole bioactivity.
N-(4-methoxyphenyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide (CAS 671199-79-4) Thiazolo-triazole fused ring system replaces the standalone triazole. Requires cyclization to form thiazolo-triazole core, followed by sulfanyl coupling . Unknown; fused heterocycles often enhance binding affinity.
J021-1347 (N-(3-chloro-4-fluorophenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide) Incorporates 1,2,4-oxadiazole linked to triazole-sulfanyl via methylene. Oxadiazole formation via cyclization of amidoxime intermediates, then S-alkylation . Screened for antimicrobial activity (specific data not provided) .
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)propanamide (CAS 694473-33-1) Butyl substituent on triazole and 4-chlorophenyl amide. Alkylation of triazole-thiol with butyl halide, followed by amide coupling . No reported bioactivity.

Pharmacological Potential

While direct data for the target compound are absent, structural parallels suggest possible bioactivity:

  • Triazole-Sulfanyl Motif: Known to inhibit enzymes (e.g., carbonic anhydrase) or disrupt microbial membranes .
  • Aromatic Substitutions : The 4-methoxyphenyl group may enhance lipophilicity and membrane penetration, while benzyl groups can modulate receptor interactions .

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